2-Ethyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound with the molecular formula CHNO. This compound is characterized by an ethyl group at the second position and an amine group at the sixth position of the benzoxazole ring. It is recognized for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 2-Ethyl-1,3-benzoxazol-6-amine typically involves:
Common reagents and conditions include:
The molecular structure of 2-Ethyl-1,3-benzoxazol-6-amine features a benzoxazole ring system with specific substituents:
The compound's structural data includes:
2-Ethyl-1,3-benzoxazol-6-amine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes:
The mechanism of action for 2-Ethyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets:
Key physical properties include:
Relevant chemical properties encompass:
Data supporting these properties can be found in various studies focusing on similar benzoxazole derivatives .
2-Ethyl-1,3-benzoxazol-6-amine has several applications in scientific research:
This compound exemplifies the utility of benzoxazole derivatives in various fields, highlighting its significance in both academic research and industrial applications.
Benzoxazole derivatives have evolved from dye chemistry intermediates to privileged scaffolds in medicinal chemistry since the mid-20th century. The structural simplification of complex natural products containing benzoxazole motifs accelerated their integration into drug discovery programs, particularly following the identification of their diverse bioactivity profiles. Early research focused on antimicrobial applications, with compounds like 2-(substituted-phenyl)-5-ethylsulphonylbenzoxazoles demonstrating potent activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus [7]. This established benzoxazoles as viable templates for antibiotic development.
The strategic incorporation of nitrogen-containing substituents at specific ring positions marked a significant evolution in benzoxazole medicinal chemistry. Aminated benzoxazoles emerged as key pharmacophores when researchers discovered that the electron-donating properties of amine groups significantly enhanced interactions with biological targets. This advancement culminated in the targeted development of 2-ethyl-1,3-benzoxazol-6-amine (CAS: 855423-35-7) as a synthetically accessible molecule with optimized drug-like properties [1] [2]. Contemporary drug discovery utilizes this scaffold primarily as:
Table 1: Fundamental Physicochemical Properties of 2-Ethyl-1,3-benzoxazol-6-amine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₀N₂O | Elemental Analysis [1] [2] |
Molecular Weight | 162.19 g/mol | Mass Spectrometry [1] |
CAS Registry Number | 855423-35-7 | Chemical Abstracts [1] [2] |
Melting Point | 83-85 °C | Capillary Method [1] [5] |
LogP | 2.55 | Computational Estimation [2] |
Topological Polar Surface Area | 52.05 Ų | Computational Analysis [2] |
HS Code | 2934999090 | Customs Classification [2] |
The molecular architecture of 2-ethyl-1,3-benzoxazol-6-amine exhibits three distinctive features that confer unique physicochemical behavior. The benzoxazole core provides exceptional thermal stability and aromatic character through its fused bicyclic system, where the oxygen and nitrogen atoms at positions 1 and 3 create a polarized electron system. This polarization establishes a permanent dipole moment across the heterocycle, enhancing interactions with biological macromolecules [9].
Position-specific substitution critically defines this molecule's uniqueness. The electron-donating amine group at the para-oriented C6 position (relative to the oxazole oxygen) creates an electronic asymmetry that facilitates:
The C2 ethyl substituent introduces strategically optimized steric bulk compared to smaller methyl or larger propyl analogs. This ethyl group maintains rotational freedom while preventing undesirable steric clashes in target binding pockets. Crystallographic studies reveal that the ethyl group adopts a near-perpendicular orientation relative to the benzoxazole plane, minimizing conjugation disruption while providing optimal hydrophobic surface area [1].
Table 2: Comparison of Benzoxazole Analogs with Varying C2 Substituents
Compound | Molecular Formula | Molecular Weight (g/mol) | C2 Substituent Properties |
---|---|---|---|
2-Methyl-1,3-benzoxazol-6-amine | C₈H₈N₂O | 148.16 [1] | Minimal steric bulk |
2-Ethyl-1,3-benzoxazol-6-amine | C₉H₁₀N₂O | 162.19 [1] | Optimal hydrophobic balance |
2-Propyl-1,3-benzoxazol-6-amine | C₁₀H₁₂N₂O | 176.22 [1] | Excessive steric bulk |
2-(But-1-yl)-1,3-benzoxazol-6-amine | C₁₁H₁₄N₂O | 190.24 [1] | Substantial conformational freedom |
The pharmacological profile of 2-ethyl-1,3-benzoxazol-6-amine derives from synergistic interactions between its strategically positioned substituents. The C6 amine group serves as both a hydrogen-bond donor and acceptor, enabling critical interactions with target proteins. Molecular docking studies against mycobacterial DprE1 enzyme (a crucial tuberculosis drug target) reveal that the C6 amine forms dual hydrogen bonds with catalytic residues Lys418 and Ser228, anchoring the molecule in the active site [3]. This specific positioning is only achievable when the amine occupies the C6 position rather than alternative locations like C4 or C5, as confirmed through positional isomer comparison studies.
The ethyl group at C2 provides finely tuned hydrophobic interactions that significantly influence binding kinetics. Comparative studies of C2-substituted benzoxazoles demonstrate that the ethyl group achieves optimal binding affinity through:
Research on triazole-benzoxazole hybrids demonstrates the critical nature of these substituent positions. Compound BOK-2 (featuring the 2-ethyl-6-aminobenzoxazole core conjugated to a 1,2,3-triazole-acetoacetanilide system) exhibited exceptional DprE1 inhibition (IC₅₀ = 2.2 ± 0.1 μM), outperforming the reference drug TCA-1 (IC₅₀ = 3.0 ± 0.2 μM). Molecular dynamics simulations confirmed that the ethyl group maintains stable hydrophobic contacts throughout the simulation period, while the amine group participates in persistent hydrogen bonding networks essential for inhibitory activity [3].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0